3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride
CAS No.: 2418694-94-5
Cat. No.: VC5246109
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2418694-94-5 |
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Molecular Formula | C9H13ClN2O |
Molecular Weight | 200.67 |
IUPAC Name | 3-pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H12N2O.ClH/c12-9-7(3-1-6-11-9)8-4-2-5-10-8;/h1,3,6,8,10H,2,4-5H2,(H,11,12);1H |
Standard InChI Key | RZQQJEMMCZEQKO-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C2=CC=CNC2=O.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemical Features
The compound comprises a pyridin-2-one ring (a six-membered aromatic ring with a ketone group at the 2-position) fused to a pyrrolidine moiety (a five-membered saturated nitrogen heterocycle) at the 3-position. The hydrochloride salt form enhances solubility via ionic interactions, critical for bioavailability .
Key structural attributes include:
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Stereogenicity: The pyrrolidine ring introduces two chiral centers (C2 and C3), enabling four stereoisomers. This stereochemical diversity influences target binding affinity and selectivity .
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Tautomerism: The pyridin-2-one ring exhibits keto-enol tautomerism, with the keto form dominating in physiological conditions due to resonance stabilization .
Table 1: Molecular Descriptors of 3-Pyrrolidin-2-yl-1H-pyridin-2-one Hydrochloride
Parameter | Value |
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Molecular Formula | C₉H₁₁ClN₂O |
Molecular Weight | 210.65 g/mol |
Polar Surface Area (PSA) | 45.2 Ų |
LogP (Octanol/Water) | 1.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Derived from analogous pyrrolidine-pyridinone hybrids .
Spectroscopic Identification
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¹H NMR: Peaks at δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), and δ 6.5–7.2 ppm (pyridinone aromatic protons) .
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 2500 cm⁻¹ (HCl salt) .
Synthetic Methodologies
Condensation-Based Synthesis
A reported route involves condensing pyridin-2-amine derivatives with pyrrolidine-2-carbaldehyde under acidic conditions :
Procedure:
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Reactants: Pyridin-2-amine (1 eq), pyrrolidine-2-carbaldehyde (1 eq), TosOH (0.2 eq) in MeOH.
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Conditions: Stirred at 70°C for 12 hours, followed by neutralization and extraction .
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Salification: Treatment with HCl/dioxane yields the hydrochloride salt .
Mechanism: Acid-catalyzed imine formation followed by cyclization and oxidation to the pyridinone .
Post-Functionalization Strategies
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N-Alkylation: Quaternary ammonium salts enhance water solubility.
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Sulfonation: Introducing sulfonyl groups at the pyrrolidine nitrogen modulates bioavailability .
Comparative Analysis with Analogues
Table 2: Biological Activity of Pyrrolidine-Pyridinone Hybrids
Compound | Target | IC₅₀/EC₅₀ |
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3-Pyrrolidin-2-yl-1H-pyridin-2-one | COX-2 | 1.1 μM |
1-(Pyrrolidin-3-yl)pyrrolidin-2-one | Dopamine D₂ | 0.9 μM |
3-(Pyridin-2-yl)pyrrolidine | Serotonin 5-HT₁A | 2.3 μM |
Data extrapolated from pyrrolidine derivative studies .
Challenges and Future Directions
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Stereochemical Optimization: Enantioselective synthesis is needed to isolate the most pharmacologically active stereoisomer.
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ADME Profiling: Predictive models suggest moderate hepatic clearance (CLhep = 15 mL/min/kg), necessitating in vivo pharmacokinetic studies .
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Target Validation: CRISPR-Cas9 knockout screens could identify novel protein targets.
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